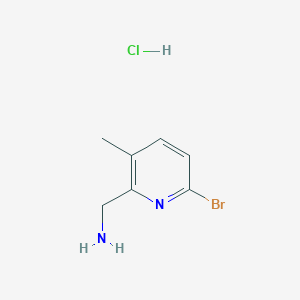
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 1824158-72-6 . It has a molecular weight of 237.53 . The compound appears as a white to off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H . This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it. Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, such as Schiff base compounds derived from bromo-methylpyridin precursors, have been a subject of study. For example, a Schiff base compound was synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction. This compound demonstrated excellent antibacterial activities, highlighting its potential in medicinal chemistry (Wang et al., 2008).
Antimicrobial Activity
The synthesis of novel azetidine derivatives, including bromopyridin-based compounds, has shown significant antimicrobial activity. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, displaying acceptable results, which underscores the potential of bromo-methylpyridin derivatives in developing new antimicrobial agents (B. G. Rao, A. Prasad, & P. Rao, 2013).
Material Science and Catalysis
In material science and catalysis, dichlorozinc complexes bearing iminopyridines, including derivatives of bromo-methylpyridin, have been synthesized and characterized. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (PLA) production. This application is crucial in polymer science for producing biodegradable plastics (Kyuong Seop Kwon et al., 2015).
Pharmaceutical Intermediates
Efficient synthesis methods for bromo-methylpyridin derivatives have been developed, contributing to the pharmaceutical industry by providing intermediates for further drug development. These methods enable the production of compounds used as intermediates in the synthesis of potential dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, which are important targets in the treatment of various neurological disorders (Y. Hirokawa et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGAQWWZGPMODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

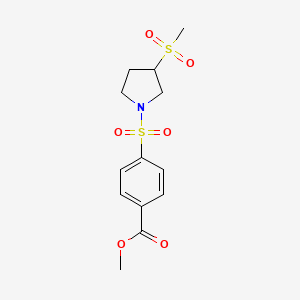
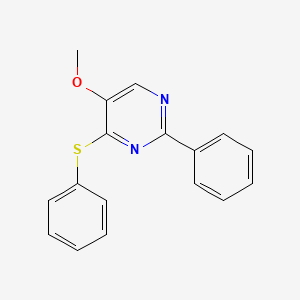
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)

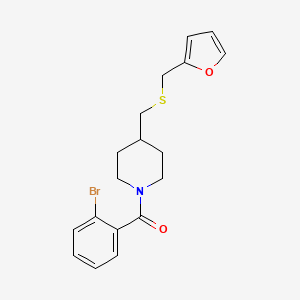
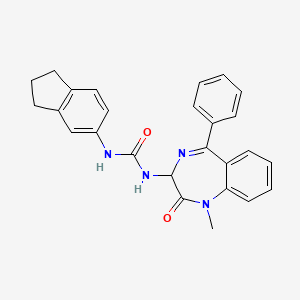
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)
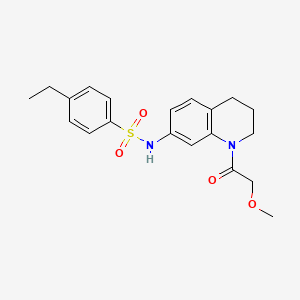


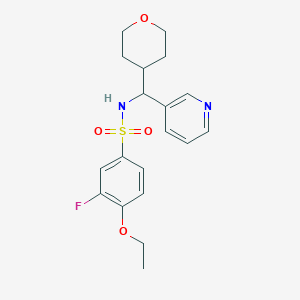
![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

